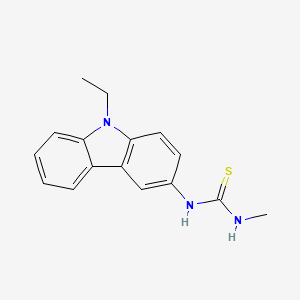
Thiourea, N-(9-ethyl-9H-carbazol-3-yl)-N'-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiourea, N-(9-ethyl-9H-carbazol-3-yl)-N’-methyl- is a compound that belongs to the class of thioureas Thioureas are organic compounds containing a thiocarbonyl group attached to two amine groups This specific compound features a 9-ethyl-9H-carbazol-3-yl group and a methyl group attached to the nitrogen atoms of the thiourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thiourea, N-(9-ethyl-9H-carbazol-3-yl)-N’-methyl- typically involves the reaction of 9-ethyl-9H-carbazole-3-amine with methyl isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality Thiourea, N-(9-ethyl-9H-carbazol-3-yl)-N’-methyl-.
Chemical Reactions Analysis
Types of Reactions
Thiourea, N-(9-ethyl-9H-carbazol-3-yl)-N’-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiocarbonyl group to a thiol or amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiocarbonyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted thioureas depending on the nucleophile used.
Scientific Research Applications
Thiourea, N-(9-ethyl-9H-carbazol-3-yl)-N’-methyl- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of Thiourea, N-(9-ethyl-9H-carbazol-3-yl)-N’-methyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The specific pathways involved depend on the biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
Thiourea, N-(9-ethyl-9H-carbazol-3-yl)-N’-(2-furoyl): Similar structure but with a furoyl group instead of a methyl group.
Thiourea, N-(9-ethyl-9H-carbazol-3-yl)-N’-(2-pyridyl): Contains a pyridyl group instead of a methyl group.
Uniqueness
Thiourea, N-(9-ethyl-9H-carbazol-3-yl)-N’-methyl- is unique due to its specific combination of the 9-ethyl-9H-carbazol-3-yl group and the methyl group
Properties
CAS No. |
507245-65-0 |
|---|---|
Molecular Formula |
C16H17N3S |
Molecular Weight |
283.4 g/mol |
IUPAC Name |
1-(9-ethylcarbazol-3-yl)-3-methylthiourea |
InChI |
InChI=1S/C16H17N3S/c1-3-19-14-7-5-4-6-12(14)13-10-11(8-9-15(13)19)18-16(20)17-2/h4-10H,3H2,1-2H3,(H2,17,18,20) |
InChI Key |
VMKDTHHSOXEEAM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NC(=S)NC)C3=CC=CC=C31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[(4S)-4-(Hydroxymethyl)-1,3-thiazolidin-2-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14246819.png)
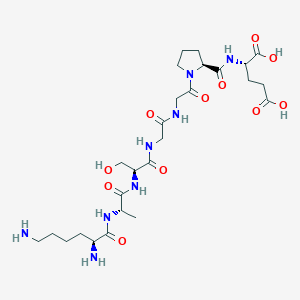
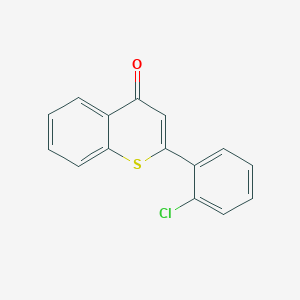
![1-[2-Deoxy-3-O-(prop-2-en-1-yl)-beta-D-erythro-pentodialdo-1,4-furanosyl]-5-methyl-3-(prop-2-en-1-yl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B14246835.png)
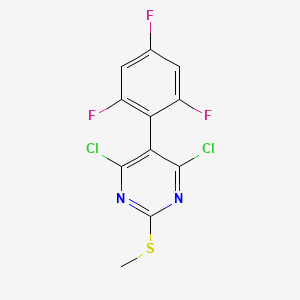
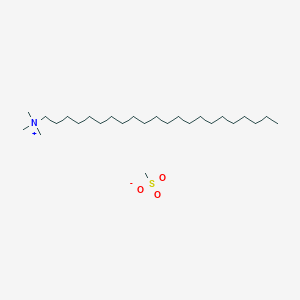

![Pyrimidine, 4,6-bis[4-(propylthio)[2,2'-bipyridin]-6-yl]-](/img/structure/B14246852.png)
![2-Propanol, 1,1,1,3,3,3-hexafluoro-2-[[(2-methoxyethyl)amino]methyl]-](/img/structure/B14246863.png)
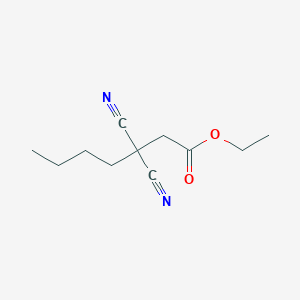
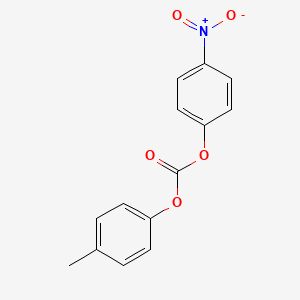
![N-[2-Hydroxy-3-(undecyloxy)propyl]-L-tryptophan](/img/structure/B14246877.png)

![Bis[4-(2-methylbutan-2-yl)phenyl]iodanium acetate](/img/structure/B14246889.png)
